molecular formula C37H25OP B13143592 Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine

Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine

Cat. No.: B13143592
M. Wt: 516.6 g/mol
InChI Key: QEAXCTTZOFUKEB-UHFFFAOYSA-N
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Description

Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine is a complex organic compound that has garnered significant interest in the field of material chemistry. This compound is characterized by its unique spiro structure, which involves a fluorene and xanthene moiety connected through a phosphorus atom. The spiro configuration imparts unique electronic and steric properties, making it a valuable component in various applications, particularly in organic electronics and optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to functionalize the spiro[fluorene-9,9’-xanthene] core with phosphine groups. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.

    Coupling: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene.

Major Products

The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and extended conjugated systems.

Scientific Research Applications

Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine exerts its effects is largely dependent on its application. In catalysis, the phosphine group coordinates with metal centers to facilitate various chemical transformations. In optoelectronics, the spiro structure provides a rigid framework that enhances the stability and efficiency of the devices. The molecular targets and pathways involved vary accordingly, with interactions at the molecular level influencing the overall performance.

Comparison with Similar Compounds

Similar Compounds

    Spiro[fluorene-9,9’-xanthene]: A precursor and structural analog.

    Spirobifluorene: Another spiro compound with similar electronic properties.

    Diketopyrrolopyrrole-functionalized spiro compounds: Used in similar applications in optoelectronics.

Uniqueness

Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine stands out due to its unique combination of a spiro structure with a phosphine group. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring high stability and efficiency.

Properties

Molecular Formula

C37H25OP

Molecular Weight

516.6 g/mol

IUPAC Name

diphenyl(spiro[fluorene-9,9'-xanthene]-2-yl)phosphane

InChI

InChI=1S/C37H25OP/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-30-29-17-7-8-18-31(29)37(34(30)25-28)32-19-9-11-21-35(32)38-36-22-12-10-20-33(36)37/h1-25H

InChI Key

QEAXCTTZOFUKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7OC8=CC=CC=C68

Origin of Product

United States

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